N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide
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Overview
Description
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves the reaction of this oxazole derivative with 9H-xanthene-9-yl acetic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the multi-step synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring and xanthene moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound shares the oxazole ring but has a different substituent, leading to distinct properties and applications.
2-methyl-5-phenyloxazole: A simpler compound that serves as an intermediate in the synthesis of more complex molecules.
Uniqueness
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide is unique due to its combination of the oxazole ring and xanthene moiety, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C25H20N2O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C25H20N2O3/c1-16-26-15-24(29-16)17-10-12-18(13-11-17)27-25(28)14-21-19-6-2-4-8-22(19)30-23-9-5-3-7-20(21)23/h2-13,15,21H,14H2,1H3,(H,27,28) |
InChI Key |
ZSOFNLVMAXDMPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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